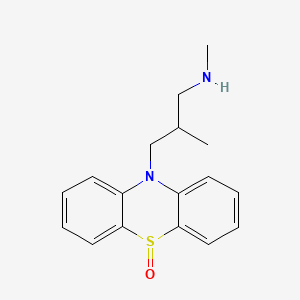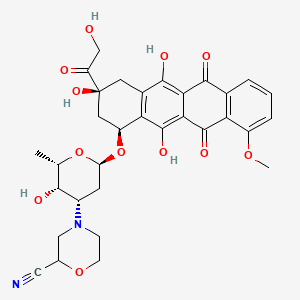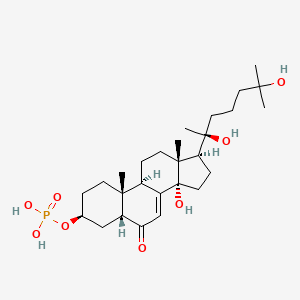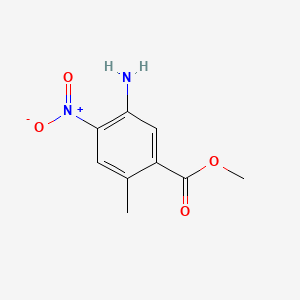
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, also known as N2DMP or N2DMP-1, is an organic compound that belongs to the family of heterocyclic compounds known as oxophenothiazines. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used in scientific research as a tool to understand the function of this enzyme in the human body. N2DMP-1 is a highly selective and reversible MAO inhibitor and has been used in a variety of laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine can be achieved through a multistep process involving the functionalization of a phenothiazine ring and subsequent alkylation and reductive amination reactions.
Starting Materials
Phenothiazine, 2-bromo-3-methylpropan-1-amine, Sodium borohydride, Acetic acid, Hydrogen peroxide, Sulfuric acid, Sodium hydroxide, Methanol, Ethanol
Reaction
Step 1: Bromination of Phenothiazine with Hydrogen Peroxide and Sulfuric Acid, Step 2: Reduction of Bromophenothiazine to 5-Hydroxyphenothiazine with Sodium Borohydride, Step 3: Acetylation of 5-Hydroxyphenothiazine with Acetic Anhydride and Acetic Acid, Step 4: Oxidation of 5-Acetoxyphenothiazine to 5-Oxophenothiazine with Hydrogen Peroxide and Sulfuric Acid, Step 5: Alkylation of 5-Oxophenothiazine with 2-Bromo-3-Methylpropan-1-Amine using Sodium Hydroxide as a Base, Step 6: Reductive Amination of the Alkylation Product with Sodium Borohydride and Methanol, Step 7: N-Methylation of the Reductive Amination Product with Formaldehyde and Hydrogen Cyanide in the Presence of Ethanol
科学的研究の応用
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been widely used in scientific research as a tool to study the effects of MAO inhibition on biochemical and physiological processes. It has been used to study the effects of MAO inhibition on neurotransmitter levels, behavior, and other physiological processes. In addition, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been used to study the role of MAO in the development of depression and other psychiatric disorders.
作用機序
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is a reversible inhibitor of MAO. It binds to the active site of MAO and prevents the enzyme from catalyzing the oxidation of monoamines, such as dopamine, norepinephrine, and serotonin. This inhibition of MAO activity leads to an increase in the levels of these monoamines in the brain, which can have profound effects on behavior and other physiological processes.
生化学的および生理学的効果
The inhibition of MAO by N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been shown to have a variety of biochemical and physiological effects. In animal studies, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in monoamine levels has been linked to improved mood, increased energy levels, and improved cognitive performance. In addition, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been shown to reduce anxiety, improve sleep quality, and reduce inflammation.
実験室実験の利点と制限
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has several advantages for use in laboratory experiments. It is a highly selective and reversible inhibitor of MAO, which makes it an ideal tool for studying the effects of MAO inhibition on biochemical and physiological processes. In addition, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is relatively easy to synthesize and is available in a high yield. However, there are some limitations to using N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 in laboratory experiments. For example, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is not as potent as some other MAO inhibitors and may not be suitable for experiments requiring a higher degree of inhibition.
将来の方向性
The effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on biochemical and physiological processes have been studied extensively, but there is still much to be learned. Future studies should focus on the effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on specific neurotransmitter systems, as well as its potential therapeutic applications. In addition, further research should be conducted on the long-term effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on biochemical and physiological processes. Finally, the potential for N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 to be used in combination with other MAO inhibitors should be explored.
特性
IUPAC Name |
N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNHGQUFVLBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)